molecular formula C9H10BrNO2 B1525335 Ethyl 5-bromo-3-methylpicolinate CAS No. 794592-13-5

Ethyl 5-bromo-3-methylpicolinate

Cat. No. B1525335
M. Wt: 244.08 g/mol
InChI Key: ZZKIZHFVMLOYHR-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-methylpicolinate is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 . It is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 5-bromo-3-methylpicolinate is 1S/C9H10BrNO2/c1-3-13-9(12)8-6(2)4-7(10)5-11-8/h4-5H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 5-bromo-3-methylpicolinate is a light-yellow to yellow liquid . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.51, indicating its lipophilicity . Its water solubility is 0.219 mg/ml .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives

    Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a compound related to Ethyl 5-Bromo-3-Methylpicolinate, was utilized to synthesize various derivatives, including bromo-derivatives, demonstrating its versatility in creating pharmacologically active compounds (Chapman et al., 1971).

  • Crystal X-ray Analysis and Vibrational Spectral Studies

    The compound Ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, which is closely related to Ethyl 5-Bromo-3-Methylpicolinate, was synthesized and studied using single crystal X-ray analysis and vibrational spectral studies, showcasing its potential in molecular structure determination (Luo et al., 2019).

Biological Activities

  • Antimicrobial and Anti-Inflammatory Activities

    A study highlighted the synthesis of new compounds that include structures related to Ethyl 5-Bromo-3-Methylpicolinate, which displayed potent antibacterial activity and good anti-inflammatory activity, indicating its potential in developing new pharmacological agents (Al-Abdullah et al., 2014).

  • Antibacterial Activity

    Derivatives of 6-bromoquinazolinones, structurally similar to Ethyl 5-Bromo-3-Methylpicolinate, were synthesized and showed significant antibacterial activity, suggesting its use in developing new antimicrobial agents (Rajveer et al., 2010).

Safety And Hazards

The compound has a signal word of “Warning” and hazard statements H315, H319, H335 . These statements indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5-bromo-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-6(2)4-7(10)5-11-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKIZHFVMLOYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-3-methylpicolinate

Synthesis routes and methods

Procedure details

To a stirring solution of 5-bromo-3-methylpicolinic acid (10000 g, 1 equiv, 46.29 moles) in ethanol (50 L) at 0° C. was added sulfuric acid (2.52 L, 1 equiv, 46.29 moles) over 1 h. Following addition of sulfuric acid, the mixture was heated at 95° C. for 20 h. Reaction progress was monitored by using TLC and LCMS. After 20 hours, LCMS showed 12.61% unreacted SM, at RT-0.67 ((M−1)−215.92) and 86.95% product at RT-2.04 ((M+1)−244.2). The reaction mass heated for additional 6 h and LCMS analysis following the additional heating showed 10.07% unreacted SM, at RT-0.7 and 89.93% product at RT-2.08 ((M+1)−244.2. The reaction was stopped by concentrating the reaction mixture under reduced pressure to remove as much solvent as possible. To the residue was added dichloromethane (DCM), (25 L) and the reaction mixture was poured into ice cold water (20 L). The organic (DCM) layer was separated from the aqueous layer and the latter was further extracted twice with DCM (10 L). The combined organic layers were washed with saturated sodium bicarbonate solution (30 L), dried over sodium sulfate, and concentrated under reduced pressure to obtain a brown oil. This brown oil was used in the next step without further purification. Yield: 10.1 Kg, (89.4%); MS (ESI) m/z 244.2 [M+1]+; LCMS purity: 99.11%; 1H NMR (400 MHz, DMSO-d6) δ: 8.61 (s, 1H), 8.13 (s, 1H), 4.29 (q, 2H), 2.44 (s, 1H), 1.28 (t, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Yuan, H Wu, H Bu, P Zheng, J Zhou… - Bioorganic & Medicinal …, 2019 - Elsevier
… The residue was purified by flash column chromatography (silica gel, petroleum ether/EtOAc = 20/1) to afford ethyl 5-bromo-3-methylpicolinate (8, 4.6 g, 83%) as colorless liquid. H NMR …
Number of citations: 12 www.sciencedirect.com

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